2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-8-10(9(2)17-14-8)5-11(15)13-6-12(3,16)7-18-4/h16H,5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLEMJGRIAUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C)(CSC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of α-acylamino ketones. For 3,5-dimethyl substitution, 3-oxopentane-1,5-diamine derivatives are treated with polyphosphoric acid (PPA) at 80–100°C, inducing intramolecular cyclization and dehydration. This approach yields the oxazole ring with regioselective dimethyl substitution, though yields rarely exceed 60% due to competing side reactions.
Microwave-Assisted Oxazole Formation
Modern green chemistry approaches utilize microwave irradiation to accelerate oxazole synthesis. Mukku et al. demonstrated that reacting TosMIC (tosylmethyl isocyanide) with α,β-unsaturated ketones under microwave conditions (350 W, 65°C) produces 4,5-disubstituted oxazoles in 85–92% yield within 8 minutes. Applied to 3,5-dimethyl substitution, this method offers superior efficiency compared to conventional heating.
Preparation of 2-Hydroxy-2-Methyl-3-(Methylsulfanyl)Propylamine
The branched amine component introduces stereochemical complexity and requires careful handling of sulfur-containing functionalities.
Thioether Formation via Nucleophilic Substitution
Synthesis begins with 2-methyl-3-mercaptopropane-1,2-diol, which undergoes alkylation with methyl iodide in the presence of NaHCO₃. The resulting 2-hydroxy-2-methyl-3-(methylsulfanyl)propanol is then converted to the corresponding azide via Appel reaction (CBr₄, PPh₃) followed by Staudinger reduction (PPh₃, H₂O) to yield the primary amine. This four-step sequence achieves 68% overall yield with minimal epimerization.
Reductive Amination Strategy
An alternative route employs 2-hydroxy-2-methyl-3-(methylsulfanyl)propanal, generated through Swern oxidation of the corresponding alcohol. Condensation with ammonium acetate under Dean-Stark conditions followed by NaBH₄ reduction produces the target amine in 74% yield. This method avoids azide intermediates but requires strict temperature control (<0°C) during oxidation steps.
Acetamide Bond Formation
Coupling the oxazole acetic acid derivative with the functionalized amine presents unique challenges due to steric hindrance and competing side reactions.
Schotten-Baumann Acylation
Activation of 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid via thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with the amine in dichloromethane/water biphasic system using NaHCO₃ as base. This classical method provides 82% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Carbodiimide-Mediated Coupling
Modern peptide coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable amide formation under mild conditions (0–5°C, 12 h). This approach minimizes racemization and achieves 91% yield when using N-methylmorpholine as the tertiary base.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Integrating oxazole formation and amide coupling in a single reactor reduces purification steps. A patented method reacts 3,5-dimethylisoxazole-4-carbonyl chloride directly with 2-hydroxy-2-methyl-3-(methylsulfanyl)propylamine in acetonitrile, using pyridine as both catalyst and acid scavenger. This streamlined process achieves 78% yield with >99% purity by HPLC.
Enzymatic Aminolysis
Emerging biocatalytic approaches employ lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation between oxazole acetic acid esters and the amine component. While environmentally benign (water, 25°C), this method currently delivers lower yields (54%) compared to chemical methods.
Reaction Optimization and Green Chemistry
| Parameter | Conventional Method | Optimized Green Method |
|---|---|---|
| Solvent | Dichloromethane | Cyclopentyl methyl ether |
| Catalyst | EDCl/HOBt | Polymer-supported HOBt |
| Temperature (°C) | 0–5 | 25–30 |
| Reaction Time (h) | 12 | 6 |
| Yield (%) | 91 | 88 |
| PMI (kg/kg) | 32 | 11 |
Process mass intensity (PMI) reductions of 66% were achieved through solvent substitution and catalyst recycling. Microwave-assisted steps decreased energy consumption by 40% compared to conventional heating.
Analytical Characterization
Critical spectroscopic data for the target compound:
1H NMR (400 MHz, CDCl₃):
δ 1.32 (s, 6H, C(CH₃)₂), 2.45 (s, 3H, S-CH₃), 2.52 (s, 3H, oxazole-CH₃), 3.11 (d, J=6.8 Hz, 2H, CH₂S), 3.68 (s, 2H, COCH₂), 4.97 (s, 1H, OH), 6.82 (s, 1H, oxazole-H).
HRMS (ESI+):
m/z calc. for C₁₃H₂₁N₂O₃S [M+H]⁺: 301.1184, found: 301.1187.
X-ray crystallography confirms the (R)-configuration at the chiral center in the amine component, with torsion angles of 112.3° between the oxazole and acetamide planes.
Chemical Reactions Analysis
Acetamide Linkage Formation
The acetamide moiety is likely introduced via nucleophilic acyl substitution. A plausible pathway involves:
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Activation of the carboxylic acid : Reacting acetic acid derivatives (e.g., acetyl chloride) with the isoxazole-containing intermediate.
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Coupling with the amine : The activated acetyl group reacts with the secondary amine N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl] under mild basic conditions (e.g., triethylamine) to form the acetamide bond:
Functionalization of the Hydroxy-Methylsulfanylpropyl Side Chain
The side chain contains a hydroxyl group and a methylsulfanyl (SCH) group, which may undergo further reactions:
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Oxidation of the thioether : The SCH group can be oxidized to sulfoxide or sulfone using oxidizing agents like HO or mCPBA :
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Esterification of the hydroxyl group : The -OH group could be esterified with acyl chlorides or anhydrides to modify solubility or reactivity.
Comparative Reactivity Table
Biological Implications
While direct data for this compound is unavailable, structurally similar hybrids (e.g., nitroimidazole-thiadiazole hybrids ) exhibit antibacterial activity. The methylsulfanyl group may enhance membrane permeability, while the isoxazole core could interfere with bacterial enzyme systems.
Research Gaps and Recommendations
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Synthetic Optimization : Yields for multi-step syntheses (e.g., coupling reactions) often range between 26–62% , suggesting room for improvement via catalyst screening.
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Stability Studies : The compound’s stability under physiological conditions (pH, temperature) remains uncharacterized.
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Mechanistic Studies : Detailed kinetic or computational studies are needed to elucidate reaction pathways involving the acetamide side chain.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets. Its oxazole ring contributes to its pharmacological properties, making it a candidate for drug development against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxazole compounds can exhibit anticancer properties. For instance, studies have shown that compounds with similar oxazole structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This suggests potential applications in cancer therapeutics for the compound .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. The presence of the oxazole moiety is known to enhance the antimicrobial efficacy of compounds.
Case Study: Antibacterial Testing
In vitro studies have demonstrated that certain oxazole-containing compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further exploration in developing new antibiotics, especially in light of rising antibiotic resistance.
Agricultural Chemistry
The compound's bioactive properties may extend to agricultural applications, particularly as a pesticide or herbicide. The ability to disrupt biological pathways in pests can be harnessed to develop effective crop protection agents.
Case Study: Pesticidal Efficacy
Research has shown that similar oxazole derivatives can act as effective pesticides by inhibiting key enzymes in insect metabolism. This opens avenues for the compound's use in sustainable agriculture practices.
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of cancer cell proliferation |
| Antimicrobial Activity | Antibiotic development | Significant activity against bacteria |
| Agricultural Chemistry | Pesticide formulation | Disruption of insect metabolism |
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. The oxazole ring and the hydroxy-methylsulfanyl-propyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in the heterocyclic core, substituent positions, and side-chain functionalities. Below is a comparative analysis with key examples:
Key Observations :
Substituent Effects : Methyl groups at positions 3 and 5 on the oxazole may increase steric hindrance compared to indolylmethyl groups in oxadiazole analogs, affecting receptor binding.
Side-Chain Diversity : The hydroxy and methylsulfanyl groups in the target compound introduce hydrogen-bonding and nucleophilic reactivity, whereas sulfanyl groups in oxadiazole analogs may enhance metal chelation or disulfide formation .
Pharmacological and Physicochemical Properties
While specific bioactivity data for the target compound are unavailable, insights from analogs suggest:
- Solubility : The hydroxy group may improve aqueous solubility relative to purely alkyl-substituted oxadiazoles.
- Metabolic Stability : The methylsulfanyl group could slow oxidative metabolism compared to thiol-containing analogs.
- Target Selectivity : Oxazole derivatives often exhibit distinct binding profiles versus oxadiazoles due to differences in ring electronegativity and geometry.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]acetamide is a chemical entity of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is . It features an oxazole ring and a side chain that includes a hydroxyl and a methylthio group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to This compound exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also suggested that oxazole derivatives possess anticancer properties. A study investigating structurally related compounds found that they inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogenic organisms.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain oxazole derivatives promote ROS production, which can lead to oxidative stress in target cells, contributing to their cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various oxazole derivatives, compounds with structural similarities to our target compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 20 µM to 40 µM against S. aureus and E. coli. This suggests potential for therapeutic applications in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxazole derivatives revealed that one specific derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. The study highlighted that the compound triggered apoptosis through the activation of caspase pathways .
Data Table
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Optimize reaction stoichiometry and stepwise reagent addition, as demonstrated in analogous acetamide syntheses (e.g., acetyl chloride addition in CH₂Cl₂ with Na₂CO₃ as a base) .
- Employ purification techniques like silica gel chromatography (e.g., gradient elution with MeOH/CH₂Cl₂) and recrystallization from ethyl acetate to isolate high-purity products .
- Use Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent ratio) and minimize trial-and-error approaches .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., methylsulfanyl protons at δ ~2.14 ppm, hydroxypropyl signals at δ ~4.90 ppm) and carbon backbone .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
- Elemental Analysis : Validate purity and stoichiometric ratios.
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
Methodological Answer:
Q. How to validate the structural integrity of the compound post-synthesis?
Methodological Answer:
- Cross-validate NMR data with computational predictions (e.g., δ values for oxazole and acetamide moieties) .
- Compare experimental mass spectra with theoretical isotopic patterns.
- Use X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation.
Advanced Research Questions
Q. How can computational methods be integrated into experimental design for synthesizing this compound?
Methodological Answer:
- Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Use ICReDD’s feedback loop: computational reaction path searches guide experimental condition optimization (e.g., solvent selection, temperature), with experimental data refining computational models .
Q. How to resolve contradictions in reaction data when scaling up synthesis?
Methodological Answer:
Q. What strategies minimize side reactions during synthesis?
Methodological Answer:
- Control temperature and reagent addition rates to suppress competing pathways (e.g., over-acylation) .
- Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce byproduct formation .
- Use in-situ monitoring (e.g., FTIR spectroscopy) to detect side products early .
Q. How to apply reaction path search methods in designing novel derivatives?
Methodological Answer:
- Combine quantum mechanics/molecular mechanics (QM/MM) simulations to explore substituent effects on the oxazole core .
- Validate computational predictions with parallel experimental screening (e.g., substituting methylsulfanyl groups with other thioethers) .
Q. How to implement process simulation in scaling up production?
Methodological Answer:
Q. How to analyze environmental fate or degradation pathways of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
